molecular formula C9H7F5O B12972472 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol

1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol

Cat. No.: B12972472
M. Wt: 226.14 g/mol
InChI Key: HLPMTWRXERXRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of both difluoromethyl and trifluoroethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The use of advanced difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol involves its interaction with molecular targets through its difluoromethyl and trifluoroethanol groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique fluorine-containing groups enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
  • 1-(4-(Difluoromethyl)phenyl)-2,2,2-difluoroethanol
  • 1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoropropanol

Uniqueness

1-(4-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanol stands out due to its specific combination of difluoromethyl and trifluoroethanol groups, which confer unique chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications requiring high selectivity and efficiency .

Properties

Molecular Formula

C9H7F5O

Molecular Weight

226.14 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H7F5O/c10-8(11)6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8,15H

InChI Key

HLPMTWRXERXRAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)C(F)F

Origin of Product

United States

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